molecular formula C6H16OSi B161712 Trimethyl(propoxy)silane CAS No. 1825-63-4

Trimethyl(propoxy)silane

Cat. No.: B161712
CAS No.: 1825-63-4
M. Wt: 132.28 g/mol
InChI Key: PHPGKIATZDCVHL-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 132.28 g/mol . This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Trimethyl(propoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(CH₃)₃SiCl+CH₃CH₂CH₂OHCH₃CH₂CH₂OSi(CH₃)₃+HCl\text{(CH₃)₃SiCl} + \text{CH₃CH₂CH₂OH} \rightarrow \text{CH₃CH₂CH₂OSi(CH₃)₃} + \text{HCl} (CH₃)₃SiCl+CH₃CH₂CH₂OH→CH₃CH₂CH₂OSi(CH₃)₃+HCl

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Trimethyl(propoxy)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, often used as an alternative to more toxic reducing agents.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Scientific Research Applications

Trimethyl(propoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, trimethylpropoxy- involves its ability to form strong bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, making it useful in creating durable coatings and adhesives. The propoxy group provides hydrophobic properties, enhancing its effectiveness in water-repellent applications .

Comparison with Similar Compounds

Trimethyl(propoxy)silane can be compared with other similar compounds such as:

    Trimethylmethoxysilane: Similar in structure but with a methoxy group instead of a propoxy group.

    Trimethylethoxysilane: Contains an ethoxy group, providing different reactivity and properties.

    Trimethylbutoxysilane: Has a butoxy group, which affects its physical and chemical properties.

This compound is unique due to its specific balance of hydrophobicity and reactivity, making it particularly useful in applications requiring water repellency and strong adhesion .

Properties

IUPAC Name

trimethyl(propoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGKIATZDCVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062002
Record name Silane, trimethylpropoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-63-4
Record name Trimethylpropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethylpropoxysilane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethylpropoxy-
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Record name Silane, trimethylpropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylpropoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.792
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Record name TRIMETHYLPROPOXYSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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